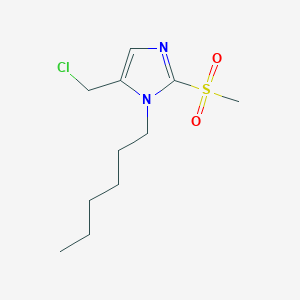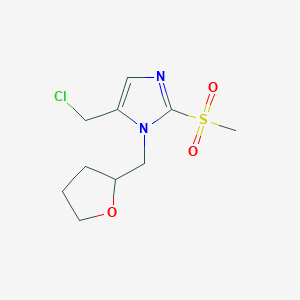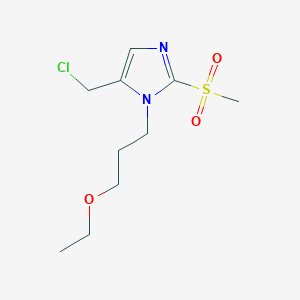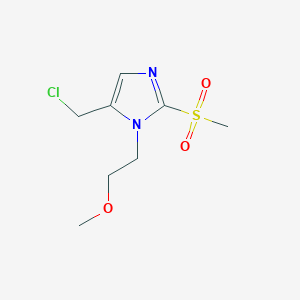
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole (CMMEI) is an organic compound with a unique structure and properties. CMMEI has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used as an intermediate for the synthesis of other compounds. In biochemistry, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used to study the mechanism of action of enzymes, as well as to study the effects of inhibitors on enzymes. In pharmacology, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used to study the effects of drugs on various biochemical pathways.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole is not yet fully understood. However, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole inhibits the action of enzymes by blocking their active sites. This inhibition is believed to be due to the presence of a chlorine atom in the molecule, which interacts with the active site of the enzyme. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may also act as an electron acceptor, which could further inhibit the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole are not yet fully understood. However, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may have an inhibitory effect on the activity of enzymes involved in various biochemical pathways. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may have an anti-inflammatory effect, as well as an effect on the metabolism of lipids.
実験室実験の利点と制限
The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in laboratory experiments include its low cost, ease of synthesis, and its stability in aqueous solutions. The main limitation of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole is its low solubility in non-aqueous solvents, which makes it difficult to use in certain experiments.
将来の方向性
There are numerous potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in scientific research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further studies could be conducted to explore the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in the synthesis of other compounds and the development of new drugs. Finally, further research could be conducted to explore the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in the study of enzyme inhibition and the development of inhibitors.
合成法
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-2-methanesulfonyl-1H-imidazole (CMMI) with 2-methoxyethyl chloride in an aqueous medium. This reaction produces a mixture of the desired product, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole, and the by-product, 5-chloro-2-methanesulfonyl-1-(2-methoxyethyl) imidazole-1-oxide (5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazoleO). The second step involves the oxidation of the 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazoleO with hydrogen peroxide to obtain pure 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole.
特性
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-14-4-3-11-7(5-9)6-10-8(11)15(2,12)13/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJLRWAZVXNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

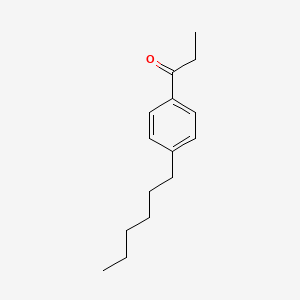
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
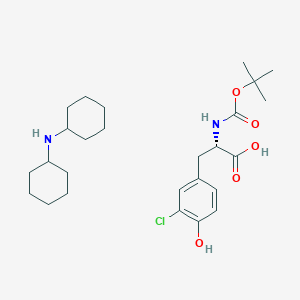



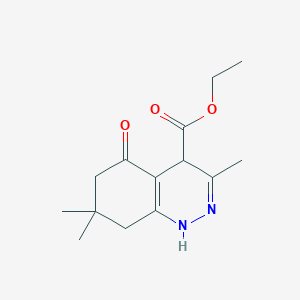

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
